3-Acetyl-5-fluorobenzaldehyde
Description
3-Acetyl-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde with an acetyl substituent at the 3-position and a fluorine atom at the 5-position on the benzene ring. This compound is structurally distinct due to the electron-withdrawing effects of the acetyl (-COCH₃) and fluorine (-F) groups, which influence its reactivity, solubility, and electronic properties. Such derivatives are often intermediates in pharmaceutical synthesis, agrochemicals, or materials science.
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-acetyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-5H,1H3 |
InChI Key |
CLDMQPSCLYSGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-fluorobenzaldehyde can be achieved through various methods. One common approach involves the halogen-exchange reaction of 3-acetyl-5-chlorobenzaldehyde with a fluorinating agent . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen-exchange reactions using efficient and cost-effective fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-acetyl-5-fluorobenzoic acid.
Reduction: Formation of 3-acetyl-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on 3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS 1599306-92-9), a compound with a methoxymethoxy (-OCH₂OCH₃) group at position 5 and fluorine at position 3 . Below is a comparative analysis based on substituent effects and hypothetical properties:
Table 1: Key Substituent Effects in Benzaldehyde Derivatives
Key Observations:
Electronic Effects: The acetyl group in this compound strongly withdraws electrons via resonance and induction, activating the aldehyde group for reactions such as condensations or Schiff base formation. Fluorine’s position also alters electronic distribution: at position 5 (in the target compound), it may exert less steric hindrance than at position 3 (as in the evidence compound).
Solubility and Stability: The methoxymethoxy group likely improves solubility in polar solvents (e.g., methanol, DMSO) due to its hydrophilic ether linkages . The acetyl group, being less polar, may reduce solubility in aqueous media but enhance compatibility with organic solvents. Stability differences may arise from steric effects: the bulkier methoxymethoxy group could hinder reactions at the aldehyde site compared to the acetyl group.
Synthetic Applications :
- This compound’s electron-deficient aldehyde group is advantageous in forming imines or undergoing Friedel-Crafts alkylation. The compound in the evidence, with its electron-donating substituent, might be more suited for protecting group strategies or mild reaction conditions.
Limitations of the Analysis
The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Experimental parameters such as melting points, spectroscopic data (NMR, IR), or kinetic studies are unavailable, limiting quantitative comparisons. Further research would require consulting additional sources, such as:
- Peer-reviewed studies on fluorinated benzaldehyde derivatives.
- Patent literature detailing synthetic routes for acetyl- and methoxy-substituted aldehydes.
- Computational modeling (e.g., DFT calculations) to predict electronic and thermodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
